3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Overview
Description
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H10ClN2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide involves an equimolar mixture of 3-chloro-6-methoxy-benzothiophene-2-carbohydrazide and salicylaldehyde in ethanol. This mixture is refluxed in the presence of a catalytic amount of glacial acetic acid for about 6 hours on a water bath .Molecular Structure Analysis
The InChI code for 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is 1S/C10H10ClN2OS/c1-5-2-3-6-7(4-5)15-9(8(6)11)10(14)13-12/h2-4,15H,12H2,1H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is 241.72 . It should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is a specific compound that falls under the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Anti-inflammatory : Thiophenes have been found to have anti-inflammatory properties .
- Anti-psychotic : Some thiophenes can be used in the treatment of psychotic disorders .
- Anti-arrhythmic : They can also be used to treat irregular heartbeats .
- Anti-anxiety : Certain thiophenes have anti-anxiety effects .
- Anti-fungal : They have been used to treat fungal infections .
- Anti-cancer : Some thiophenes have been found to inhibit cancer cell growth .
- Antioxidant : Thiophenes have been found to have antioxidant properties .
- Estrogen receptor modulating : Certain thiophenes can modulate estrogen receptors .
- Anti-mitotic : They can also be used to inhibit cell division .
- Anti-microbial : Thiophenes have been used to treat microbial infections .
- Kinases inhibiting : Some thiophenes have been found to inhibit kinases .
- Antioxidant : Thiophenes have been found to have antioxidant properties .
- Estrogen receptor modulating : Certain thiophenes can modulate estrogen receptors .
- Anti-mitotic : They can also be used to inhibit cell division .
- Anti-microbial : Thiophenes have been used to treat microbial infections .
- Kinases inhibiting : Some thiophenes have been found to inhibit kinases .
properties
IUPAC Name |
3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-5-2-3-6-7(4-5)15-9(8(6)11)10(14)13-12/h2-4H,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHMCPQAYIDWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373994 | |
Record name | 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |
CAS RN |
355815-78-0 | |
Record name | 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 355815-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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